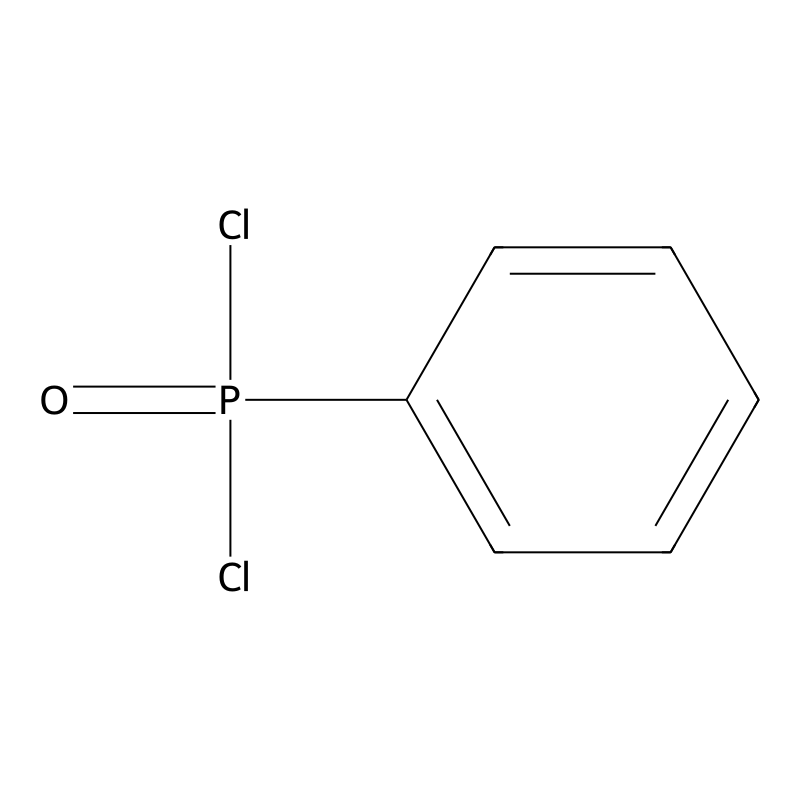

Phenylphosphonic dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Phosphonate Esters

Phenylphosphonic dichloride acts as a valuable reagent for the synthesis of phosphonate esters, a class of organic molecules with a P-O-C (phosphorus-oxygen-carbon) bond. These esters possess diverse properties and applications in various fields. The reaction involves the replacement of the chlorine atoms in PhP(O)Cl2 with alcohol or phenol functionalities, forming the desired phosphonate ester [1]. This reaction is particularly useful for introducing a phosphonate group onto biomolecules like peptides for studying their biological activity [2].

[1] Organophosphorus Compounds—Advances in Research and Application: [2] Peptides—Advances in Research and Application: 2013 Edition:

Phenylphosphonic dichloride is an organophosphorus compound with the chemical formula C₆H₅Cl₂PO. It appears as a colorless to light yellow liquid and is known for its reactivity and utility in various chemical applications. This compound features a phosphorus atom bonded to two chlorine atoms and a phenyl group, making it a versatile reagent in organic synthesis. It is often employed in the preparation of phosphonic acids and phosphine oxides, as well as in chlorinative dehydration reactions of heterocycles .

- Chlorinative Dehydration: It acts as an effective reagent for dehydrating certain heterocycles, facilitating the formation of more complex structures .

- Reactions with Grignard Reagents: The compound reacts with perfluoroalkyl Grignard reagents to produce bis(perfluoroalkyl)phenyl phosphine oxides, demonstrating its utility in synthesizing fluorinated compounds .

- Reactions with Dimethyl Sulfoxide: It can react with dimethyl sulfoxide to yield various phosphorus-containing compounds, further illustrating its versatility in organic synthesis .

Phenylphosphonic dichloride can be synthesized through several methods:

- Ionic Liquid-Catalyzed Reaction: An environmentally-friendly method involves reacting phosphorus trichloride with benzene under the catalytic action of ionic liquids. This method allows for efficient separation and purification of the product .

- Direct Chlorination: Another approach includes chlorinating phenylphosphonic acid or its derivatives using thionyl chloride or phosphorus oxychloride .

- Distillation Techniques: Fractional distillation under reduced pressure is often employed to purify phenylphosphonic dichloride from reaction mixtures .

Phenylphosphonic dichloride has various applications in both industrial and research settings:

- Synthesis of Phosphonates: It is used to produce phosphonate esters and other phosphorus-containing compounds that are important in agriculture and pharmaceuticals.

- Chemical Reagent: The compound serves as a reagent for synthesizing complex organic molecules, particularly in producing heterocycles and phosphine oxides .

- Catalyst in Organic Reactions: Its ability to facilitate chlorination and dehydration reactions makes it valuable in synthetic organic chemistry.

Studies focusing on the interactions of phenylphosphonic dichloride primarily examine its reactivity with various nucleophiles, such as amines and alcohols. These interactions often lead to the formation of phosphonates or phosphine oxides, which can exhibit different chemical properties depending on their substituents. The compound's reactivity profile indicates that it can serve as a precursor for more complex organophosphorus compounds.

Phenylphosphonic dichloride shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylphosphonic acid | Phosphonic acid | Contains hydroxyl groups; less reactive than dichloride |

| Dimethylphenylphosphine oxide | Phosphine oxide | Contains dimethyl groups; used in different applications |

| Triphenylphosphine | Phosphine | Non-chlorinated; used primarily as a ligand |

| Phenyldichlorophosphine | Dichlorophosphine | Similar reactivity but less versatile than dichloride |

Phenylphosphonic dichloride stands out due to its dual chlorine functionality, which enhances its reactivity compared to other related compounds. This unique feature allows it to participate effectively in chlorination reactions and facilitate the formation of diverse phosphorus-containing products.

Reaction of Phenylphosphoric Acid with Oxalyl Chloride

Phenylphosphonic dichloride is classically synthesized through the reaction of phenylphosphoric acid with oxalyl chloride ($$ \text{C}2\text{O}2\text{Cl}_2 $$) in the presence of a catalytic amount of $$ N,N $$-dimethylformamide (DMF). This method involves dissolving phenylphosphoric acid (39 g, 250 mmol) in dichloromethane (1500 mL) and adding oxalyl chloride (90 mL, 1030 mmol) dropwise at room temperature. The mixture is stirred at 45°C for 5 hours, followed by solvent removal under vacuum and recrystallization from hexane under inert gas. This approach achieves a high yield of 96% . The reaction proceeds via nucleophilic acyl substitution, where DMF activates oxalyl chloride to generate a chlorophosphate intermediate, facilitating the conversion of the hydroxyl group into a chloride (Figure 1).

Table 1: Key parameters for oxalyl chloride-mediated synthesis

| Parameter | Value |

|---|---|

| Catalyst | $$ N,N $$-Dimethylformamide |

| Solvent | Dichloromethane |

| Temperature | 45°C |

| Reaction Time | 5 hours |

| Yield | 96% |

Aluminum Trichloride-Catalyzed Benzene-Phosphorus Trichloride Reactions

An alternative industrial method involves the Friedel-Crafts reaction between benzene and phosphorus trichloride ($$ \text{PCl}3 $$) catalyzed by aluminum trichloride ($$ \text{AlCl}3 $$). This electrophilic substitution proceeds via the formation of a $$ \text{PCl}3 $$-$$ \text{AlCl}3 $$ complex, which activates benzene for phosphorylation. The reaction is conducted under reflux conditions (80–100°C) for 6–18 hours, yielding phenylphosphonic dichloride alongside hydrogen chloride ($$ \text{HCl} $$) . A major challenge is the formation of a stable $$ \text{AlCl}_3 $$-product complex, necessitating post-reaction treatments such as hydrolysis or solvent extraction to isolate the pure compound.

Reaction equation:

$$

\text{C}6\text{H}6 + \text{PCl}3 \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{POCl}_2 + \text{HCl}

$$

Green Chemistry Approaches

Lewis Acid Ionic Liquid Catalysis

Recent advancements employ Lewis acid ionic liquids (e.g., $$[\text{BuPy}]\text{Cl-AlCl}3$$) as recyclable catalysts. These ionic liquids replace traditional $$ \text{AlCl}3 $$, enabling milder reaction conditions (40–160°C) and eliminating the need for complex separation steps. For instance, a mixture of benzene, $$ \text{PCl}3 $$, and ionic liquid ($$ \text{AlCl}3 $$:ionic liquid = 0.01–1 mol ratio) reacts under reflux for 6–12 hours. The biphasic system allows straightforward separation of the product layer from the catalyst, which is reused up to eight times without significant activity loss .

Table 2: Comparison of traditional vs. ionic liquid-catalyzed synthesis

| Parameter | Traditional ($$ \text{AlCl}_3 $$) | Ionic Liquid Catalysis |

|---|---|---|

| Catalyst Recovery | Not feasible | 8 cycles |

| Reaction Temperature | 80–100°C | 40–160°C |

| Environmental Impact | High (waste generation) | Low (recyclable) |

Solvent-Free and Energy-Efficient Methodologies

Solvent-free protocols reduce energy consumption by eliminating distillation steps. For example, benzene and $$ \text{PCl}3 $$ react directly in the presence of $$ \text{AlCl}3 $$ at 60°C, achieving 78–85% yields without auxiliary solvents . Microwave-assisted synthesis further enhances efficiency, completing reactions in 1–2 hours with yields comparable to conventional methods .

Industrial-Scale Production Challenges

Catalyst Recovery and Reuse

Industrial processes using $$ \text{AlCl}3 $$ face challenges in catalyst separation due to complex formation with the product. Ionic liquids mitigate this issue; for example, $$[\text{BuPy}]\text{Cl-AlCl}3$$ is recovered via simple phase separation and reused for multiple batches, maintaining >90% yield over eight cycles .

Table 3: Catalyst reuse efficiency in ionic liquid systems

| Cycle Number | Yield (%) |

|---|---|

| 1 | 96 |

| 4 | 92 |

| 8 | 89 |

Purification Techniques and Yield Optimization

Purification involves fractional distillation under reduced pressure (40–160 mmHg) to isolate phenylphosphonic dichloride (boiling point: 92–125°C). Recrystallization from hexane or petroleum ether enhances purity to >98%, as confirmed by $$^{31}\text{P}$$ NMR . Yield optimization strategies include precise stoichiometric control ($$ \text{PCl}_3 $$:benzene = 1.5–2.5:1) and incremental Grignard reagent addition to prevent overalkylation .

Key purification steps:

- Atmospheric distillation: Removes excess $$ \text{PCl}_3 $$ and benzene.

- Vacuum distillation: Collects phenylphosphonic dichloride at 92–125°C.

- Recrystallization: Hexane or petroleum ether yields crystalline product .

Thermodynamic Parameters

Boiling/Melting Points and Phase Behavior

Phenylphosphonic dichloride exhibits well-defined thermal transition points that are critical for understanding its phase behavior and thermal stability. The compound demonstrates a melting point of 3°C, indicating its liquid state under standard laboratory conditions [1] [2] [3] [4] [5] [6]. This relatively low melting point is attributed to the molecular structure where the polar phosphonyl group (P=O) and chlorine substituents create moderate intermolecular forces without extensive hydrogen bonding networks.

The boiling point of phenylphosphonic dichloride occurs at 258°C under atmospheric pressure [1] [2] [3] [4] [5] [6]. Comprehensive vapor pressure measurements have been conducted over the temperature range from 377.15 K to 457.65 K (104°C to 184.5°C), with data fitted to the Antoine equation for accurate vapor pressure prediction [7] [8]. The vapor pressure at 25°C is measured at 2.36 Pa, indicating relatively low volatility at ambient conditions [1] [2].

The phase behavior analysis reveals that phenylphosphonic dichloride maintains liquid characteristics across a wide temperature range, from 3°C to 258°C, providing a substantial operational window for synthetic applications. Critical temperature and pressure data indicate that the compound can exist in equilibrium between liquid and gas phases across temperatures ranging from 280 K to 925 K, with experimental measurements supporting thermodynamic modeling [9].

Table 1: Thermodynamic Parameters of Phenylphosphonic Dichloride

| Property | Value | Reference Citations |

|---|---|---|

| Melting Point | 3°C | [1] [2] [3] [4] [5] [6] |

| Boiling Point | 258°C | [1] [2] [3] [4] [5] [6] |

| Density (20°C) | 1.395-1.405 g/mL | [3] [5] |

| Density (25°C) | 1.375 g/mL | [1] [2] [4] [6] |

| Refractive Index (20°C/D) | 1.556-1.562 | [3] [5] [10] |

| Vapor Pressure (25°C) | 2.36 Pa | [1] [2] |

| Specific Gravity (25°C) | 1.394 | [1] [2] |

| Dielectric Constant | 26.0 | [2] |

Density and Refractive Index Correlations

The density of phenylphosphonic dichloride exhibits temperature-dependent behavior that has been systematically characterized across operational temperature ranges. At 20°C, the density ranges from 1.395 to 1.405 g/mL, while at 25°C it measures 1.375 g/mL [1] [2] [3] [4] [5] [6]. Comprehensive density measurements have been conducted from 293.17 K to 342.85 K (20°C to 69.7°C), with data fitted to second-order polynomial equations to enable accurate interpolation [7] [8].

The temperature-density relationship follows the expected inverse correlation, where density decreases with increasing temperature due to thermal expansion. The specific gravity at 25°C is recorded as 1.394, which correlates well with the measured density values [1] [2]. These density measurements are essential for volumetric calculations in synthetic procedures and for understanding the compound's behavior in different solvent systems.

Refractive index measurements provide complementary information about the optical properties and molecular interactions. The refractive index at 20°C/D line ranges from 1.556 to 1.562 [3] [5] [10]. This relatively high refractive index reflects the presence of the phosphorus center and aromatic ring system, which contribute to the compound's polarizability. The dielectric constant of 26.0 indicates significant polar character, consistent with the phosphonyl group's dipole moment [2].

The correlation between density and refractive index follows established optical-density relationships, where both properties reflect the compound's molecular packing and electronic structure. These correlations are particularly valuable for quality control and purity assessment in industrial applications.

Solubility and Solution Dynamics

Solvent Compatibility Profiles

Phenylphosphonic dichloride demonstrates excellent solubility in a range of organic solvents, reflecting its organophosphorus nature and moderate polarity. The compound is completely miscible with benzene, chloroform, dimethyl sulfoxide, and carbon tetrachloride [1] [2] [4] [11]. This broad solvent compatibility is attributed to the balance between the polar phosphonyl group and the nonpolar phenyl ring, allowing favorable interactions with both polar and nonpolar solvents.

In acetone, phenylphosphonic dichloride exhibits extremely high solubility, facilitating its use in acetone-based synthetic procedures [12] [13]. The high solubility in chlorinated solvents like chloroform and carbon tetrachloride is particularly notable, as it enables purification and reaction procedures under anhydrous conditions.

Table 2: Solvent Compatibility Profile of Phenylphosphonic Dichloride

| Solvent | Solubility | Reference Citations |

|---|---|---|

| Benzene | Miscible | [1] [2] [4] [11] |

| Chloroform | Miscible | [1] [2] [4] [11] |

| Dimethyl sulfoxide | Miscible | [1] [2] [4] [11] |

| Carbon tetrachloride | Miscible | [1] [2] [4] [11] |

| Acetone | Extremely soluble | [12] [13] |

| Water | Reacts (decomposes) | [1] [2] [14] [15] |

The solvent selection significantly impacts reaction outcomes and product distributions. In polar aprotic solvents like dimethyl sulfoxide, the compound can participate in nucleophilic substitution reactions with enhanced reactivity due to solvation effects on ionic intermediates. Conversely, in nonpolar solvents like benzene and carbon tetrachloride, different reaction pathways may be favored due to altered solvation dynamics.

Hydrolytic Stability and Moisture Sensitivity

Phenylphosphonic dichloride exhibits pronounced moisture sensitivity, making hydrolytic stability a critical consideration for handling and storage protocols. The compound reacts violently with water at room temperature, releasing hydrochloric acid and forming phenylphosphonic acid as the primary product [14] [15] [16] [17]. This reaction proceeds according to the general hydrolysis mechanism:

C₆H₅P(O)Cl₂ + 2H₂O → C₆H₅P(O)(OH)₂ + 2HCl

Under basic conditions with aqueous sodium hydroxide, controlled hydrolysis occurs to yield phenylphosphonic acid and sodium chloride [18] [19]. This pathway is often employed for the intentional conversion of phenylphosphonic dichloride to the corresponding phosphonic acid under controlled conditions.

Table 3: Hydrolytic Stability and Moisture Sensitivity of Phenylphosphonic Dichloride

| Condition | Reaction | Products | Reference Citations |

|---|---|---|---|

| Water at room temperature | Violent reaction, releases HCl | Phenylphosphonic acid + HCl | [14] [15] [16] [17] |

| Aqueous NaOH (basic conditions) | Hydrolysis to phenylphosphonic acid | Phenylphosphonic acid + NaCl | [18] [19] |

| Concentrated HCl (acidic conditions) | Extended hydrolysis possible | Phenylphosphonic acid | [20] [19] |

| Moisture exposure | Gradual decomposition | Phenylphosphonic acid + HCl | [1] [16] [13] |

Extended exposure to concentrated hydrochloric acid can also promote hydrolysis, although this requires extended reaction times compared to basic conditions [20] [19]. The mechanistic pathway involves protonation of the phosphoryl oxygen, followed by nucleophilic attack by water molecules and subsequent P-Cl bond cleavage.

Moisture sensitivity necessitates storage under inert atmosphere conditions, typically under argon gas [3] [5] [12]. The gradual decomposition upon moisture exposure produces phenylphosphonic acid and hydrogen chloride, which can affect both product quality and safety considerations in handling procedures [1] [16] [13].

Reaction Mechanisms

Nucleophilic Acyl Substitution Pathways

Phenylphosphonic dichloride undergoes nucleophilic substitution reactions primarily through the AAc2 mechanism, characterized by the involvement of water in the rate-determining step and P-Cl bond cleavage [20] [19]. This mechanism is the predominant pathway for reactions with various nucleophiles, including alcohols, amines, and other nucleophilic species.

The general mechanistic framework involves initial nucleophilic attack at the electrophilic phosphorus center, facilitated by the electron-withdrawing effects of both the phosphoryl group and chlorine substituents. The phenyl group provides additional stabilization through resonance effects, influencing both reactivity and selectivity patterns.

Table 4: Nucleophilic Acyl Substitution Pathways of Phenylphosphonic Dichloride

| Nucleophile Type | Mechanism | Products | Reference Citations |

|---|---|---|---|

| Alcohols (ROH) | AAc2 (nucleophilic acyl substitution) | Phosphonic esters | [21] [22] [23] |

| Amines (primary/secondary) | AAc2 (nucleophilic acyl substitution) | Phosphonamidates | [24] [22] [25] |

| Water (H2O) | AAc2 (hydrolysis with P-Cl cleavage) | Phenylphosphonic acid | [20] [18] [19] |

| Phenoxides (ArO-) | AAc2 (nucleophilic acyl substitution) | Aryl phosphonates | [22] |

| Thiolates (RS-) | AAc2 (nucleophilic acyl substitution) | Phosphonothioates | [22] |

| Carbanions (Grignard reagents) | AAc2 (nucleophilic acyl substitution) | Aryl/alkyl phosphonates | [22] |

With primary and secondary amines, the reaction proceeds through formation of phosphonamidates, with the possibility of sequential substitution depending on stoichiometry and reaction conditions [24] [22] [25]. The reaction with dibenzylamine has been extensively studied, revealing complex product mixtures that include both mono- and disubstituted products, as well as oligomeric species formed through secondary reactions [24].

Alcohol nucleophiles react to form phosphonic esters through stereospecific displacement mechanisms [21] [22] [23]. The stereochemistry of substitution has been demonstrated to proceed with high enantiospecificity when chiral alcohols are employed, indicating a well-defined transition state geometry.

The reaction with Grignard reagents represents a particularly important synthetic transformation, enabling the formation of C-P bonds through nucleophilic substitution at phosphorus [22]. This pathway has been utilized for the synthesis of various organophosphorus compounds with diverse substitution patterns.

Coordination Chemistry with Transition Metals

Phenylphosphonic dichloride and its hydrolysis products demonstrate versatile coordination chemistry with transition metals, forming complexes through multiple binding modes. The phosphoryl oxygen serves as the primary coordination site, while the phenyl ring can provide additional π-interactions in certain metal environments.

Iron complexes exhibit particularly diverse coordination behavior, with both Fe(II) and Fe(III) centers forming stable complexes through chelating interactions involving the P=O group and aromatic ring system [26] [27]. These complexes have shown catalytic activity in various organic transformations, highlighting the utility of phenylphosphonic derivatives as ligands in organometallic chemistry.

Table 5: Coordination Chemistry of Phenylphosphonic Dichloride with Transition Metals

| Metal Type | Coordination Mode | Complex Type | Reference Citations |

|---|---|---|---|

| Iron (II/III) | Chelating through P=O and phenyl | Organometallic complexes | [26] [27] |

| Copper (II) | Chelating through P=O | Coordination polymers | [26] [28] |

| Zinc (II) | Chelating through P=O | Coordination polymers | [26] [28] |

| Manganese (II) | Bridging phosphonate ligands | Coordination polymers | [28] |

| Cobalt (II) | Bridging phosphonate ligands | Coordination polymers | [28] |

| Nickel (II) | Bridging phosphonate ligands | Coordination polymers | [28] |

| Palladium (II) | Monodentate P=O coordination | Catalytic complexes | [29] [30] |

| Yttrium (III) | Tridentate coordination | Phosphine oxide complexes | [31] |

Copper, zinc, manganese, cobalt, and nickel form coordination polymers with phosphonate ligands derived from phenylphosphonic dichloride through hydrolysis [26] [28]. These polymeric structures typically feature bridging phosphonate groups that link metal centers in extended networks, resulting in materials with interesting thermal and catalytic properties.

Palladium complexes demonstrate monodentate coordination through the phosphoryl oxygen, forming catalytically active species useful in cross-coupling reactions [29] [30]. The palladium-phosphine oxide interaction provides sufficient stability for catalytic turnover while maintaining the necessary lability for substrate coordination and product release.

Yttrium(III) forms distinctive tridentate complexes with phosphine oxide ligands derived from phenylphosphonic dichloride [31]. These complexes exhibit unique solution behavior as evidenced by multinuclear NMR studies, indicating retained coordination in solution with implications for catalytic applications and materials science.

Purity

Physical Description

Liquid

XLogP3

Exact Mass

Boiling Point

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 241 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 240 of 241 companies with hazard statement code(s):;

H302 (15.42%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (99.17%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (43.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Phosphonic dichloride, P-phenyl-: ACTIVE

Dates

2: Hamzaoui S, Ben Salah B, Hamden K, Rekik A, Kossentini M. Synthesis and evaluation of new bis-1,3,4,2-triazaphospholinoalkane derivatives as in vitro α-amylase and lipase inhibitors. Arch Pharm (Weinheim). 2015 Mar;348(3):188-93. doi: 10.1002/ardp.201400283. Epub 2015 Feb 13. PubMed PMID: 25676018.

3: Presti C, Alauzun JG, Laurencin D, Mutin PH. Surface functionalization of detonation nanodiamonds by phosphonic dichloride derivatives. Langmuir. 2014 Aug 5;30(30):9239-45. doi: 10.1021/la5017565. Epub 2014 Jul 21. PubMed PMID: 24999829.

4: Hosein AI, Caffyn AJ. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. Dalton Trans. 2012 Nov 21;41(43):13504-8. doi: 10.1039/c2dt31371e. PubMed PMID: 23018444.

5: Iliescu S, Augusti MG, Fagadar-Cosma E, Plesu N, Fagadar-Cosma G, Macarie L, Popa A, Ilia G. Synthesis of new phosphorus-containing (co)polyesters using solid-liquid phase transfer catalysis and product characterization. Molecules. 2012 Jul 31;17(8):9090-103. doi: 10.3390/molecules17089090. PubMed PMID: 22850325.

6: Popovici C, Fernández I, Oña-Burgos P, Roces L, García-Granda S, Ortiz FL. Synthesis and structure of tridentate bis(phosphinic amide)-phosphine oxide complexes of yttrium nitrate. Applications of 31P,89Y NMR methods in structural elucidation in solution. Dalton Trans. 2011 Jul 7;40(25):6691-703. doi: 10.1039/c1dt10194c. Epub 2011 May 25. PubMed PMID: 21611672.

7: Frank E, Kazi B, Mucsi Z, Ludányi K, Keglevich G. New steroid-fused P-heterocycles. Part II. Synthesis and conformational study of oxazaphosphorino[16,17-e]estrone derivatives. Steroids. 2007 May;72(5):446-58. Epub 2007 Feb 13. PubMed PMID: 17382982.

8: Han GY. The synthesis of 5-iodoindoxyl-3-phenylphosphonate and its use in analysis of phosphodiesterase I. Anal Biochem. 1990 Feb 15;185(1):90-3. PubMed PMID: 2160780.